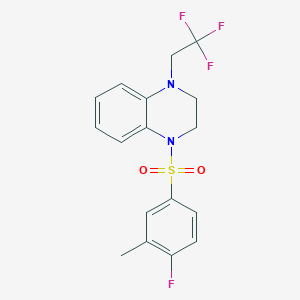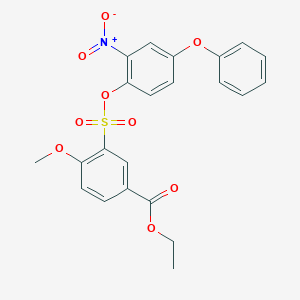![molecular formula C15H11ClF2INO3S B7433237 N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide, commonly known as CI-IQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CI-IQ is a small molecule that belongs to the class of sulfonamide compounds and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
CI-IQ exerts its pharmacological effects by inhibiting the activity of a specific enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in several types of cancer cells and is involved in tumor growth, invasion, and metastasis. CI-IQ inhibits the activity of CA IX by binding to its active site and blocking its function. This leads to a reduction in tumor growth and proliferation.
Biochemical and Physiological Effects:
CI-IQ has been shown to have several biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. CI-IQ has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CI-IQ in lab experiments is its high potency and specificity for CA IX. This allows for the selective inhibition of CA IX without affecting other carbonic anhydrase isoforms. However, one of the limitations of using CI-IQ is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on CI-IQ. One potential area of research is the development of CI-IQ derivatives with improved solubility and pharmacokinetic properties. Another potential area of research is the investigation of CI-IQ in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, the role of CI-IQ in other diseases, such as cardiovascular disease and metabolic disorders, warrants further investigation.
Synthesemethoden
The synthesis of CI-IQ involves several steps, including the reaction of 2-chloro-5-iodoaniline with difluoromethylsulfonyl chloride to form an intermediate compound. The intermediate compound is then reacted with 2-phenylacetic acid to yield CI-IQ. The synthesis of CI-IQ has been optimized to ensure high yields, purity, and reproducibility.
Wissenschaftliche Forschungsanwendungen
CI-IQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CI-IQ has been shown to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In inflammation research, CI-IQ has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, CI-IQ has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2INO3S/c16-11-6-5-10(19)8-12(11)20-14(21)7-9-3-1-2-4-13(9)24(22,23)15(17)18/h1-6,8,15H,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYHMHOGDYOJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=C(C=CC(=C2)I)Cl)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate](/img/structure/B7433156.png)
![3,4-dichloro-N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-hydroxypyrrolidin-3-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7433164.png)
![1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea](/img/structure/B7433169.png)
![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7433210.png)

![Ethyl 4-methyl-2-[[[3-(4-nitrophenoxy)phenyl]carbamoylamino]methyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433217.png)
![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![Ethyl 2-[(5-nitro-2-phenoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B7433239.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)